molecular formula C22H25N3O6 B11304170 5,6,7-trimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide

5,6,7-trimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11304170
M. Wt: 427.4 g/mol
InChI Key: GPLWGWFJABSQRM-UHFFFAOYSA-N
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Description

5,6,7-trimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its indole core, which is substituted with multiple methoxy groups and an amide linkage. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-trimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactionsThe amide linkage is then formed by reacting the indole derivative with an appropriate amine and carboxylic acid derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5,6,7-trimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of tubulin polymerization, which is crucial for cell division. By binding to the colchicine binding site on tubulin, it prevents the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of other known tubulin inhibitors .

Comparison with Similar Compounds

Similar Compounds

    Colchicine: A well-known tubulin inhibitor with a similar mechanism of action.

    Podophyllotoxin: Another tubulin inhibitor used in cancer treatment.

    Combretastatin: A potent microtubule-targeting agent.

Uniqueness

5,6,7-trimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization with high specificity makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C22H25N3O6

Molecular Weight

427.4 g/mol

IUPAC Name

5,6,7-trimethoxy-N-[2-(3-methoxyanilino)-2-oxoethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C22H25N3O6/c1-25-16(9-13-10-17(29-3)20(30-4)21(31-5)19(13)25)22(27)23-12-18(26)24-14-7-6-8-15(11-14)28-2/h6-11H,12H2,1-5H3,(H,23,27)(H,24,26)

InChI Key

GPLWGWFJABSQRM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=CC(=C(C(=C21)OC)OC)OC)C(=O)NCC(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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